rac-Irofulven
Übersicht
Beschreibung
Vorbereitungsmethoden
rac-Irofulven is synthesized from illudin S through a series of chemical reactions. The initial step involves the hydroxylation of illudin S to form hydroxymethylacylfulvene. This process requires specific reaction conditions, including the use of appropriate catalysts and solvents . Industrial production methods focus on optimizing the yield and purity of this compound by refining the reaction conditions and employing advanced purification techniques .
Analyse Chemischer Reaktionen
rac-Irofulven undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
rac-Irofulven has been extensively studied for its anticancer properties. It has shown efficacy against various cancer cell lines, including brain, breast, endometrial, liver, lung, ovarian, pancreatic, prostate, and sarcoma . Its unique mechanism of action, which involves binding to DNA and protein targets, makes it a valuable tool in cancer research . Additionally, this compound is being investigated for its potential to overcome resistance observed in other chemotherapeutics .
Wirkmechanismus
rac-Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound’s ability to target DNA and protein makes it particularly effective against cancer cells with impaired DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
rac-Irofulven is unique compared to other anticancer agents due to its specific mechanism of action and its origin from a natural toxin. Similar compounds include other sesquiterpene derivatives like illudin M and CAP-121, a second-generation analog of this compound . CAP-121 has shown improved efficacy and safety profiles in preclinical cancer models compared to this compound .
Biologische Aktivität
Rac-Irofulven, a derivative of the naturally occurring compound illudin S, is part of a new class of anticancer agents known as acylfulvenes. This compound has gained attention for its unique mechanism of action, which involves the covalent binding to DNA and subsequent inhibition of DNA synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various cancer types, and relevant clinical studies.
This compound exhibits its antitumor effects primarily through the following mechanisms:
- Covalent Binding to DNA : this compound binds to DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. This action triggers cellular stress responses and apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes programmed cell death by activating apoptotic pathways, which is critical in eliminating cancerous cells .
- Inhibition of DNA Synthesis : By interfering with the DNA replication machinery, this compound effectively halts the proliferation of cancer cells .
Efficacy in Cancer Treatment
This compound has shown promise in treating various types of cancers, including:
- Metastatic Renal Cell Carcinoma : A Phase II clinical trial involving 20 patients demonstrated that while no objective responses were observed, some disease stabilizations occurred. The treatment regimen consisted of administering 11 mg/m² daily for five consecutive days .
- Broad Spectrum Activity : Preclinical studies indicate that this compound has activity against a wide range of human tumors in vitro and in vivo. Its efficacy extends beyond renal cancers to include other malignancies .
Clinical Studies and Findings
Several clinical studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound:
Case Studies
- Case Study in Renal Cancer : In a Phase II trial focusing on metastatic renal cell carcinoma, patients received this compound as part of their treatment regimen. Although no significant tumor shrinkage was observed, several patients experienced stabilization of their disease state over the treatment period. This highlights the potential role of this compound as a therapeutic option for managing advanced renal cancers where traditional therapies may fail .
- Combination Therapy Trials : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance its anticancer effects. Early results suggest that such combinations may improve patient outcomes by leveraging different mechanisms of action against tumor cells .
Eigenschaften
IUPAC Name |
5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJCIQSJJKZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397208, DTXSID70870055 | |
Record name | rac-Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro[cyclopropane-1,5'-inden]-7'(6'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187277-46-9 | |
Record name | rac-Irofulven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.